molecular formula C5H9N3O2S B2974756 (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide CAS No. 1551828-30-8

(1-Methyl-1H-pyrazol-3-YL)methanesulfonamide

Cat. No.: B2974756
CAS No.: 1551828-30-8
M. Wt: 175.21
InChI Key: WWWGPXXLPUFFJU-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrazol-3-yl)methanesulfonamide: is a chemical compound with the molecular formula C5H9N3O2S and a molecular weight of 175.21 g/mol . It is a versatile small molecule scaffold used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 1-methyl-1H-pyrazol-3-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to achieve efficient production.

Chemical Reactions Analysis

(1-Methyl-1H-pyrazol-3-yl)methanesulfonamide: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as 1-methyl-1H-pyrazol-3-ylmethanesulfonic acid .

  • Reduction: Reduction reactions can lead to the formation of 1-methyl-1H-pyrazol-3-ylmethanethiol .

  • Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

  • Oxidation Common oxidizing agents include : Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

  • Substitution: Nucleophiles like ammonia and alkyl halides are used in substitution reactions.

Major Products Formed:

  • Oxidation: 1-methyl-1H-pyrazol-3-ylmethanesulfonic acid

  • Reduction: 1-methyl-1H-pyrazol-3-ylmethanethiol

  • Substitution: Various substituted sulfonamides

Scientific Research Applications

(1-Methyl-1H-pyrazol-3-yl)methanesulfonamide has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of enzyme inhibitors and as a tool in molecular biology research.

  • Medicine: Investigated for its potential therapeutic properties in drug discovery and development.

  • Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

(1-Methyl-1H-pyrazol-3-yl)methanesulfonamide is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other pyrazole derivatives, methanesulfonamides, and related heterocyclic compounds.

  • Uniqueness: The presence of the methyl group at the 1-position of the pyrazole ring and the sulfonamide group contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

(1-methylpyrazol-3-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2S/c1-8-3-2-5(7-8)4-11(6,9)10/h2-3H,4H2,1H3,(H2,6,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWGPXXLPUFFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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